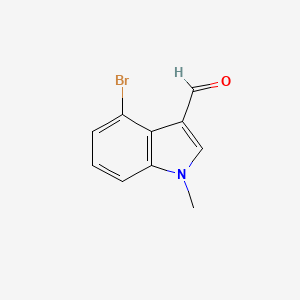

4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry Research

Indole derivatives are of paramount importance in contemporary organic chemistry research due to their widespread occurrence in biologically active molecules. nih.govopenmedicinalchemistryjournal.com They form the core of essential amino acids like tryptophan and are precursors to vital biomolecules such as the neurotransmitter serotonin (B10506) and the plant hormone auxin (indole-3-acetic acid). creative-proteomics.comnih.gov In the realm of medicinal chemistry, the indole scaffold is a key component in a multitude of approved drugs, exhibiting a broad spectrum of therapeutic activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.commdpi.comresearchgate.net This inherent bioactivity has spurred continuous research into novel synthetic methodologies for accessing functionalized indoles, aiming to expand the chemical space for drug discovery and development. derpharmachemica.comresearchgate.net The versatility of the indole ring, which is amenable to substitution at multiple positions, allows chemists to create extensive libraries of compounds for screening against various biological targets. organic-chemistry.orgresearchgate.net

Strategic Importance of Substituted Indole Scaffolds in Chemical Synthesis

Substituted indole scaffolds are strategically vital in chemical synthesis as they serve as versatile platforms for the construction of complex molecular architectures. organic-chemistry.orgderpharmachemica.com The electron-rich nature of the indole ring makes it highly reactive towards electrophilic substitution, particularly at the C3 position. researchgate.netquimicaorganica.org This inherent reactivity allows for the introduction of a wide range of functional groups, thereby facilitating the synthesis of diverse molecular libraries. organic-chemistry.org Furthermore, the N-H proton of the indole ring can be readily substituted, providing another avenue for structural modification. researchgate.net The ability to selectively introduce substituents at various positions on the indole core is crucial for developing structure-activity relationships (SAR) in medicinal chemistry, guiding the design of more potent and selective drug candidates. mdpi.com Consequently, the development of efficient and regioselective methods for the synthesis of substituted indoles remains an active area of research. organic-chemistry.orgderpharmachemica.com

Historical Overview and Evolution of Formylated and Halogenated Indole Chemistry

The functionalization of indoles has a rich history, with formylation and halogenation being among the earliest and most fundamental transformations. The Vilsmeier-Haack reaction, discovered in the 1920s, has long been the preeminent method for introducing a formyl group at the C3 position of indoles. niscpr.res.insid.irijpcbs.com This reaction, which utilizes a Vilsmeier reagent typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is highly efficient and generally provides good yields of 3-formylindoles. niscpr.res.inscirp.org Over the years, modifications to the classical Vilsmeier-Haack conditions have been developed to improve yields, expand substrate scope, and employ milder reagents. acs.org

The halogenation of indoles has also been extensively studied. Early methods often employed harsh reagents and suffered from a lack of regioselectivity. However, the development of milder halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) provided more controlled methods for the selective halogenation of the indole nucleus. quimicaorganica.orgmdpi.com The introduction of a halogen atom onto the indole scaffold is of significant synthetic utility, as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki and Sonogashira couplings. mdpi.com This has greatly expanded the diversity of indole derivatives that can be readily accessed.

Current Research Trends and Future Perspectives for Advanced Indole Building Blocks

Current research in the field of indole chemistry is focused on the development of more sustainable and efficient synthetic methods for the construction of advanced indole building blocks. openmedicinalchemistryjournal.comresearchgate.netnih.gov This includes the use of transition-metal catalysis for direct C-H functionalization, which avoids the need for pre-functionalized starting materials and reduces waste generation. derpharmachemica.com Photocatalysis and electrochemistry are also emerging as powerful tools for the synthesis of functionalized indoles under mild and environmentally benign conditions. researchgate.net

There is a growing interest in the synthesis of multi-substituted indoles with precisely controlled substitution patterns, as these compounds often exhibit enhanced biological activity. organic-chemistry.org The development of novel indole-based materials with interesting photophysical and electronic properties is another active area of research, with potential applications in organic electronics and sensor technology. acs.org In the future, it is anticipated that the demand for structurally diverse and complex indole derivatives will continue to grow, driven by the needs of the pharmaceutical, agrochemical, and materials science industries. This will necessitate the continued development of innovative synthetic strategies that are both efficient and sustainable.

Chemical and Physical Properties of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

| Property | Value |

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 208880-33-7 |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Solubility | Not specified in available results |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHZOGUMQSGPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626840 | |

| Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-45-5 | |

| Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 1 Methyl 1h Indole 3 Carbaldehyde

Reactivity of the Carbaldehyde Moiety at C3

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of nucleophilic addition and condensation reactions. It can also undergo oxidation and reduction and can act as a directing group in C-H functionalization reactions.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

The electrophilic carbon of the carbaldehyde is susceptible to attack by nucleophiles. While specific studies on cyanohydrin formation with 4-Bromo-1-methyl-1H-indole-3-carbaldehyde are not extensively documented in publicly available literature, this reaction is a fundamental transformation for aldehydes, leading to the formation of α-hydroxynitriles.

Grignard reagents, potent carbon-based nucleophiles, readily add to aldehydes to form secondary alcohols after an acidic workup. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding secondary alcohol, 1-(4-Bromo-1-methyl-1H-indol-3-yl)ethanol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated.

Table 1: Hypothetical Grignard Addition to this compound

| Grignard Reagent | Product |

|---|---|

| Methylmagnesium bromide | 1-(4-Bromo-1-methyl-1H-indol-3-yl)ethanol |

Condensation Reactions (e.g., Knoevenagel, Wittig, Henry, Schiff Base Formation)

Condensation reactions provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation at the C3 position.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. For instance, the reaction of indole-3-carboxaldehyde with active methylene compounds is a widely used method for the synthesis of various indole derivatives. This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a substituted alkene. While specific examples with this compound are not readily found, it is expected to react with compounds like malononitrile or ethyl cyanoacetate in the presence of a base like piperidine or an ammonium salt.

The Wittig reaction allows for the conversion of aldehydes into alkenes using a phosphonium ylide (Wittig reagent). This reaction is highly versatile for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would yield 4-bromo-1-methyl-3-vinyl-1H-indole. A one-pot Wittig-Heck reaction sequence has been reported for the synthesis of trans-stilbenes from aldehydes, aryl halides, and phosphonium salts, suggesting the potential for similar transformations with this indole derivative.

The Henry reaction , or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde. This reaction is a valuable method for the formation of β-nitro alcohols, which can be further transformed into other functional groups. The reaction of this compound with a nitroalkane like nitromethane, in the presence of a base, would be expected to yield the corresponding β-nitro alcohol.

Schiff base formation occurs through the condensation of the aldehyde with a primary amine, resulting in the formation of an imine. Schiff bases derived from indole-3-carboxaldehyde have been synthesized and characterized. For example, the condensation of indole-3-carboxaldehyde with various amino acids and aminophenols has been reported. Similarly, this compound is expected to react with primary amines to form the corresponding Schiff bases.

Table 2: Representative Condensation Reactions of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | 2-((4-Bromo-1-methyl-1H-indol-3-yl)methylene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide/base | 4-Bromo-1-methyl-3-vinyl-1H-indole |

| Henry Reaction | Nitromethane | 1-(4-Bromo-1-methyl-1H-indol-3-yl)-2-nitroethanol |

Oxidation and Reduction Transformations of the Aldehyde Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of this compound would yield 4-Bromo-1-methyl-1H-indole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O).

Reduction of the aldehyde group to a primary alcohol, (4-Bromo-1-methyl-1H-indol-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed.

Role as a Directing Group in C-H Functionalization

The aldehyde group at the C3 position can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of substituents at other positions of the indole ring. Palladium-catalyzed C-H arylations of free (NH) indoles with a formyl group at the C3 position have been shown to direct arylation to the C4 position. organic-chemistry.org For N-protected indoles, the directing effect can be influenced by the nature of the protecting group. While specific studies on this compound as a directing group are limited, the existing literature on related indole-3-carbaldehydes suggests its potential to direct functionalization to the C2 or C4 positions of the indole nucleus, depending on the reaction conditions and the catalyst system employed. nih.gov Rhodium(III)-catalyzed C-H activation is another powerful tool for the functionalization of indoles, and the presence of a directing group is often crucial for achieving high regioselectivity. nih.gov

Reactivity of the Bromo Substituent at C4

The bromo substituent at the C4 position is a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C4 position.

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is a powerful method for forming C-C bonds. wikipedia.orglibretexts.orgnih.gov The reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl or 4-vinyl substituted indole. While specific examples with this exact substrate are scarce, Suzuki-Miyaura cross-coupling has been successfully performed on 7-bromo-4-substituted-1H-indazoles, a related heterocyclic system. nih.gov

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction would allow for the introduction of an alkenyl group at the C4 position of the indole ring. For instance, the reaction of this compound with an alkene like styrene or an acrylate ester, catalyzed by a palladium complex, would yield the corresponding 4-alkenyl-1-methyl-1H-indole-3-carbaldehyde.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 4-alkynyl-substituted indoles. The Sonogashira coupling of 4-bromo-1H-indole has been reported to proceed with an 87% yield, indicating that the bromo substituent at the C4 position is reactive towards this type of coupling. nih.gov It is expected that this compound would undergo similar transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction would enable the synthesis of 4-amino-1-methyl-1H-indole-3-carbaldehyde derivatives by reacting this compound with various primary or secondary amines.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions at the C4 Position

| Reaction Type | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 1-Methyl-4-phenyl-1H-indole-3-carbaldehyde |

| Heck Reaction | Styrene | 1-Methyl-4-styryl-1H-indole-3-carbaldehyde |

| Sonogashira Coupling | Phenylacetylene | 1-Methyl-4-(phenylethynyl)-1H-indole-3-carbaldehyde |

Metal-Halogen Exchange and Directed Ortho-Metalation Reactions

Metal-Halogen Exchange: This reaction is a fundamental transformation in organometallic chemistry, where an organic halide is converted into an organometallic species. nih.gov For this compound, the bromine atom at the C4 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. nih.govquimicaorganica.org This generates a highly reactive 4-lithioindole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C4 position. This method provides a powerful, complementary strategy to transition-metal-catalyzed coupling reactions for the functionalization of the indole core. It is important to note that the aldehyde group at C3 is also reactive towards organolithium reagents, which may lead to competitive reactions or necessitate protection of the aldehyde.

Directed Ortho-Metalation (DoM): DoM is a regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). grafiati.combhu.ac.in The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, directing deprotonation to the adjacent position. grafiati.com In the case of this compound, the N-methyl group is not a directing group, and the C3-aldehyde is incompatible with the strong bases used. Therefore, classical DoM is not a primary pathway for the functionalization of this molecule. Metal-halogen exchange at the C4-bromo position is the more probable outcome when reacting with organolithium reagents.

Reactivity of the Indole Nucleus

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Benzene (B151609) Rings

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. grafiati.com The site of substitution is dictated by the electronic properties of the ring system and the influence of existing substituents.

In a typical indole, the C3 position of the pyrrole ring is the most nucleophilic and therefore the preferred site for electrophilic attack. grafiati.com However, in this compound, the C3 position is already substituted with a carbaldehyde group. This group is deactivating towards electrophilic substitution on the pyrrole ring. Consequently, electrophilic attack is expected to occur at other positions on the indole nucleus.

When the C3 position is blocked, electrophilic substitution on the indole ring generally occurs at the C2 position of the pyrrole ring or on the benzene ring, typically at the C6 position. The precise outcome can depend on the nature of the electrophile and the reaction conditions. For example, nitration of 2-methylindole under acidic conditions can lead to substitution at the C5 position on the benzene ring, as protonation at C3 deactivates the pyrrole ring towards further electrophilic attack. Sulfonation of indole is typically performed with a pyridine-sulfur trioxide complex to introduce a sulfonic acid group at C3, but with a blocked C3, substitution at other positions would be anticipated. grafiati.com

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction | Reagent | Typical Position of Attack (Unsubstituted Indole) | Expected Position of Attack (3-Substituted Indole) |

|---|---|---|---|

| Nitration | Benzoyl nitrate | C3 | C2 or Benzene Ring (e.g., C6) |

| Sulfonation | Pyridine-SO₃ complex | C3 | C2 or Benzene Ring |

| Halogenation | NBS, NCS | C3 | C2 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Not applicable (C3 is formylated) |

| Mannich Reaction | CH₂O, R₂NH | C3 | C2 or N1-CH₂NR₂ |

This table outlines the general reactivity patterns for indoles in electrophilic aromatic substitution. grafiati.com

Cycloaddition Reactions Involving the Indole System

There is no available research data on the participation of this compound in cycloaddition reactions. The indole nucleus can, in principle, act as a diene or dienophile in Diels-Alder type reactions, or participate in other cycloadditions such as [3+2] dipolar cycloadditions. However, no studies have been published that explore these possibilities for this specific substituted indole. The electronic effects of the bromo and formyl groups, along with the N-methylation, would be expected to influence the reactivity of the indole system in such reactions, but without experimental or computational data, any discussion would be purely speculative.

Reaction Mechanisms and Kinetic Studies

Comprehensive mechanistic and kinetic data for reactions involving this compound are not present in the current body of scientific literature. This includes the elucidation of reaction pathways, the study of kinetic isotope effects, and the analysis of activation energies.

Elucidation of Proposed Reaction Pathways and Intermediates

No specific reaction pathways or intermediates have been proposed or studied for reactions involving this compound. While general reaction mechanisms for indole-3-carbaldehydes are known, such as their participation in condensation and substitution reactions, the specific influence of the 4-bromo and 1-methyl substituents on these pathways has not been investigated for this compound.

Kinetic Isotope Effect Studies for Rate-Determining Steps

There are no published kinetic isotope effect (KIE) studies for any reaction involving this compound. Such studies are crucial for determining the rate-determining steps of a reaction by observing the effect of isotopic substitution on the reaction rate. Without experimental data, it is not possible to provide a table or analysis of KIE values.

Activation Energy and Reaction Coordinate Analysis

Similarly, there is a lack of information regarding the activation energy and reaction coordinate analysis for reactions of this compound. This data, often obtained through a combination of experimental kinetics and computational chemistry, is essential for understanding the energy profile of a reaction. No such analyses have been reported for this compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the identity of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aldehyde proton, the aromatic protons on the indole (B1671886) ring, and the N-methyl protons. The expected chemical shifts (δ) are influenced by the bromine atom and the aldehyde group. Based on analogous compounds like 1-methyl-1H-indole-3-carbaldehyde and 4-fluoro-1-methyl-1H-indole-3-carbaldehyde, the anticipated shifts can be estimated. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | ~10.0 - 10.3 | Singlet (s) | Downfield shift due to the deshielding effect of the carbonyl group. |

| H-2 | ~7.8 - 8.0 | Singlet (s) | Proton on the pyrrole (B145914) ring adjacent to the N-methyl group. |

| H-5, H-6, H-7 | ~7.0 - 7.4 | Multiplets (m) | Aromatic protons on the benzene (B151609) ring, with specific shifts influenced by the bromine at C-4. |

| N-Methyl (-NCH₃) | ~3.8 - 3.9 | Singlet (s) | Protons of the methyl group attached to the nitrogen atom. rsc.org |

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show 10 signals, corresponding to the 10 carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | ~184 - 185 | The carbonyl carbon is significantly deshielded and appears far downfield. rsc.org |

| C-4 (C-Br) | ~114 - 116 | The carbon atom directly bonded to bromine. |

| Indole Ring Carbons | ~110 - 138 | Includes the remaining seven sp² hybridized carbons of the indole core. rsc.org |

| N-Methyl (-NCH₃) | ~33 - 34 | The sp³ hybridized carbon of the N-methyl group. rsc.org |

2D NMR and NOESY : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between them. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space interactions, for instance, confirming the proximity of the N-methyl protons to the H-7 proton on the indole ring.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) : This is crucial for confirming the elemental formula. For this compound (C₁₀H₈BrNO), HRMS provides a highly accurate mass measurement, which can distinguish it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Electrospray Ionization (ESI-MS) : A soft ionization technique often coupled with liquid chromatography, ESI-MS is used to observe the protonated molecule [M+H]⁺. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can also be used, where the compound is vaporized and ionized, often by electron impact (EI), leading to fragmentation. nih.gov The resulting fragmentation pattern provides structural information.

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Monoisotopic Mass | 236.97926 Da | Calculated for C₁₀H₈⁷⁹BrNO. |

| Expected [M+H]⁺ (ESI) | 237.98654 | For the ⁷⁹Br isotope. |

| Expected [M+Na]⁺ (ESI) | 259.96848 | For the ⁷⁹Br isotope. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. rsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aldehyde C=O | Stretch | ~1660 - 1680 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| C-N | Stretch | ~1360 - 1250 |

| C-Br | Stretch | ~600 - 500 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the indole ring extended by the carbonyl group of the carbaldehyde constitutes a chromophore that absorbs UV radiation. While specific absorption maxima (λmax) must be determined experimentally, the compound is expected to exhibit strong absorbance in the UV region, typically between 200 and 400 nm. rsc.org

Chromatographic Separation and Purity Determination Methods

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for indole derivatives. thermofisher.comresearchgate.net This method uses a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly (e.g., 280 nm). researchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. rsc.org |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol (with optional 0.1% TFA or Formic Acid) | Eluent system to separate compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent at one or more wavelengths (e.g., 280 nm). researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an effective tool for assessing purity and confirming the molecular weight of the compound.

The methodology involves injecting a vaporized sample into a heated capillary column coated with a stationary phase. An inert carrier gas, such as helium or nitrogen, facilitates the movement of the analyte through the column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The time it takes for the compound to travel through the column to the detector is known as the retention time (tR), a characteristic value under a specific set of experimental conditions.

For a compound like this compound, a typical GC method would utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) to achieve good separation. A programmed temperature gradient would be employed, starting at a lower temperature and gradually increasing to facilitate the elution of the compound. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected outcome would be a single, sharp peak, indicating the presence of a pure substance. The retention time would be a key identifier for this compound under the specified conditions. Furthermore, the integration of the peak area in the resulting chromatogram allows for the quantitative determination of its purity.

When coupled with a mass spectrometer, the eluting peak can be analyzed to produce a mass spectrum. This provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which can be used to confirm the molecular structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of the bromine atom.

Table 1: Hypothetical GC Parameters for Analysis of this compound

| Parameter | Value |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Expected Outcome | A single peak with a characteristic retention time |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. For the analysis of this compound, TLC is routinely used during its synthesis and purification.

The technique employs a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

The polarity of the compound plays a crucial role in its separation. Less polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher Retardation factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For this compound, a common mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. wvu.edu The ratio of these solvents can be adjusted to achieve optimal separation. A pure sample of the compound should ideally present as a single spot on the developed TLC plate. The presence of multiple spots would indicate impurities. Visualization of the spots can be achieved under UV light, as indole derivatives are often UV-active, or by using chemical staining agents.

While a specific Rf value for this compound is dependent on the exact conditions (stationary phase, mobile phase composition, temperature), a well-defined and consistent Rf value serves as a useful identifier for the compound in a given system.

Table 2: Typical TLC Parameters for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

| Expected Result | A single spot with a characteristic Rf value |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSDC), the crystal structure of the closely related parent compound, 1-Methyl-1H-indole-3-carbaldehyde, provides valuable insight into the expected solid-state conformation. nih.gov The crystallographic data for this analogue reveals the planarity of the indole ring system and the orientation of the carbaldehyde group relative to the ring.

In a hypothetical crystallographic analysis of this compound, the data would be expected to confirm the connectivity of the atoms and the substitution pattern on the indole ring. The key structural features to be determined would include the C-Br bond length, the planarity of the bicyclic indole core, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Table 3: Illustrative Crystallographic Data for the Analogous 1-Methyl-1H-indole-3-carbaldehyde nih.gov

| Parameter | Value |

| CCDC Number | 161514 |

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.35 |

| b (Å) | 7.91 |

| c (Å) | 10.27 |

| α (°) | 90 |

| β (°) | 107.4 |

| γ (°) | 90 |

Theoretical and Computational Investigations of 4 Bromo 1 Methyl 1h Indole 3 Carbaldehyde

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis investigates the distribution of these electrons in molecular orbitals and how this distribution influences reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability.

Representative FMO Parameters for a Structurally Similar Compound: 4-Nitro-1H-indole-carboxaldehyde (NICA)

Data calculated via DFT/B3LYP/cc-pVTZ method. This table illustrates the type of data obtained from FMO analysis. Source: researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -3.11 |

| Energy Gap (ΔE) | 4.04 |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is rarely uniform, leading to regions that are electron-rich (negative) and electron-poor (positive). A Molecular Electrostatic Potential (MEP) surface is a visual representation of this charge distribution. It is mapped onto the molecule's surface and color-coded to indicate electrostatic potential, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, an MEP surface would highlight the electronegative oxygen atom of the carbaldehyde group and the bromine atom as regions of negative potential. In contrast, the hydrogen atoms, particularly the one on the carbaldehyde group, would show positive potential. This analysis is invaluable for predicting how the molecule will interact with other reagents and biological receptors.

Studies on related indole (B1671886) compounds confirm this general pattern. For instance, the MEP analysis of NICA revealed that the most negative potential is located over the nitro and carbonyl groups, identifying them as key sites for electrophilic interactions. researchgate.netnih.gov The indole N-H region and the C-H bonds exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy on the potential energy surface.

For this compound, DFT calculations using a suitable functional (like B3LYP) and basis set (e.g., 6-311++G(d,p) or cc-pVTZ) would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method.

Conformational analysis, which is particularly relevant for molecules with rotatable bonds, can also be performed. While the indole ring itself is rigid, rotation around the bond connecting the carbaldehyde group to the ring could be investigated. A study on a related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, used DFT to explore the rotational barrier about the S-N bond, demonstrating how these methods can characterize different stable conformers. mdpi.com

Representative Optimized Structural Parameters for an Analogue: 4-Nitro-1H-indole-carboxaldehyde (NICA)

This table shows examples of bond lengths and angles determined by DFT calculations, which can be validated against experimental data. Source: researchgate.net

| Parameter | Type | Calculated Value (DFT/cc-pVTZ) |

|---|---|---|

| N1–C2 | Bond Length (Å) | 1.354 |

| C3–C14 (C-CHO) | Bond Length (Å) | 1.472 |

| C4–N10 (C-NO2) | Bond Length (Å) | 1.461 |

| C2–C3–C9 | Bond Angle (°) | 107.45 |

| C4–C9–C8 | Bond Angle (°) | 117.48 |

Prediction of Spectroscopic Parameters and Validation

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra for validation. Vibrational frequencies from FT-IR and FT-Raman spectroscopy, as well as electronic transitions from UV-Vis spectroscopy, can be simulated.

For this compound, a computational approach would involve calculating the harmonic vibrational frequencies to predict its infrared and Raman spectra. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the energies of electronic excitations.

The study of NICA provides a clear example of this process, where the calculated FT-IR, FT-Raman, and UV-Vis spectra showed good agreement with the experimentally recorded spectra after applying appropriate scaling factors. researchgate.netnih.gov This correspondence confirms that the optimized geometry and electronic structure derived from the calculations are accurate representations of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, DFT is a powerful tool for exploring chemical reactions. It can be used to model reaction pathways, locate transition state structures, and calculate activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT could be used to evaluate different possible mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified. Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a located transition state correctly connects the desired reactants and products. mdpi.com While no specific reaction pathway modeling has been published for this compound, the methodology is well-established for a wide range of organic reactions.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focused solely on the conformational studies of this compound in solution are not extensively documented in publicly available literature, the application of this computational technique to complex indole derivatives is established. MD simulations are a powerful tool for understanding the dynamic nature of molecules, providing insights into their conformational flexibility, solvent interactions, and the thermodynamic stability of different structural arrangements over time.

A hypothetical molecular dynamics simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the molecule would be generated and placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic solution conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be assigned to describe the interatomic and intramolecular forces governing the motion of the atoms.

Simulation Execution: The system would be subjected to a period of equilibration, followed by a production run where the trajectory of each atom is calculated by integrating Newton's laws of motion over a set period, often on the nanosecond to microsecond timescale.

For instance, studies on other complex indole-containing molecules have utilized MD simulations to assess the stability of their conformations when interacting with biological targets. These simulations, often extending for periods such as 100 nanoseconds, provide evidence for the stability of specific ligand-protein complexes in a dynamic environment. Such an approach could be adapted to study the conformational preferences of this compound in solution, which is crucial for understanding its reactivity and potential interactions with other molecules. The simulation could reveal how the electronic and steric effects of the bromo and N-methyl groups influence the orientation of the 3-carbaldehyde group, a key factor in its chemical behavior.

The table below outlines the key parameters that would be considered in a molecular dynamics simulation study of this compound.

| Parameter | Description |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | An explicit or implicit representation of the solvent molecules to simulate the solution environment (e.g., TIP3P water model). |

| Simulation Time | The total time over which the molecular motions are simulated, typically in the range of nanoseconds to microseconds. |

| Temperature and Pressure | The thermodynamic conditions at which the simulation is run, usually maintained constant to mimic experimental conditions. |

| Analysis Metrics | Properties calculated from the simulation trajectory, such as root-mean-square deviation (RMSD), radial distribution functions, and dihedral angles. |

By employing molecular dynamics simulations, researchers could gain a deeper understanding of the conformational dynamics of this compound, which is fundamental to its chemical properties and potential applications.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

The development of a QSRR model for a series of compounds including this compound would involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, the electron-withdrawing nature of the bromo and carbaldehyde groups, and the electron-donating effect of the N-methyl group would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bromine atom at the 4-position would be a key contributor to the steric properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once a set of descriptors is calculated for a series of related indole derivatives with known reactivities (e.g., reaction rates, equilibrium constants), statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model. This model can then be used to predict the reactivity of new or untested compounds like this compound.

For example, studies have utilized computational methods like Density Functional Theory (DFT) to calculate electronic properties of substituted indoles to predict their oxidation potentials. rsc.org Such an approach could be extended to predict other aspects of the reactivity of this compound. The presence of the bromine atom, for instance, is known to influence the regioselectivity of certain reactions in indole systems. researchgate.net

A hypothetical QSRR study for this compound could focus on predicting its susceptibility to nucleophilic or electrophilic attack at various positions on the indole ring. The descriptors in such a model would likely capture the electronic perturbations caused by the substituents. The table below provides examples of descriptors that would be relevant for a QSRR model of this compound.

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the susceptibility of the molecule to electrophilic attack. The substituents would modulate the electron density of the indole ring, affecting the HOMO energy. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability of the molecule to accept electrons, indicating its reactivity towards nucleophiles. The electron-withdrawing groups would lower the LUMO energy. |

| Steric | Molar Refractivity | A measure of the volume occupied by the molecule and its polarizability. The bulky bromine atom would significantly contribute to this value. |

| Topological | Wiener Index | A distance-based descriptor that reflects the branching of the molecule. |

Through the development and application of robust QSRR models, it would be possible to predict the reactivity of this compound in various chemical transformations, thereby guiding experimental design and the synthesis of new derivatives with desired properties.

Applications and Derivatization Strategies in Contemporary Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

4-Bromo-1-methyl-1H-indole-3-carbaldehyde serves as a pivotal intermediate in numerous multi-step synthetic sequences. Its aldehyde functionality is a versatile handle for C-C and C-N bond-forming reactions, while the bromo substituent provides a site for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for a modular approach to complex molecule synthesis.

A significant application of its N-H analog, 4-bromo-1H-indole-3-carbaldehyde, is as a key component in multicomponent reactions (MCRs), such as the Ugi reaction. In these processes, the indole (B1671886) aldehyde, an amine, an isocyanide, and a carboxylic acid converge to form a complex Ugi adduct in a single step. These adducts are stable, yet highly functionalized intermediates, primed for subsequent chemical transformations. For instance, the peptide-like backbone and the pendant bromo-indole moiety of the Ugi adduct can be manipulated in subsequent steps to build intricate molecular frameworks. The N-methylation of the indole core, a common synthetic step, can be performed before or after such transformations to yield the target N-methylated structures.

The general utility of indole-3-carbaldehydes as precursors for biologically active compounds and indole alkaloids is well-documented. researchgate.net They are foundational starting materials for building more complex structures through a variety of synthetic operations including condensations, reductions, and cyclizations. researchgate.net

Synthesis of Complex Indole Alkaloid Analogs and Related Natural Product Scaffolds

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, many of which possess significant pharmacological activity. acs.org Indole-3-carbaldehydes are established precursors in the synthesis of these important molecules. researchgate.net

The strategic utility of 4-bromo-1H-indole-3-carbaldehyde's precursor, 4-bromo-1H-indole-3-carbaldehyde, has been demonstrated in the assembly of complex scaffolds that mimic natural alkaloids. For example, Ugi adducts derived from this bromo-indole have been successfully employed in palladium-catalyzed reductive Heck cyclizations. researchgate.net This powerful transformation allows for the construction of azepino[3,4,5-cd]indoles, a tricyclic fused system that represents a core structural motif found in a variety of indole alkaloids. researchgate.netnih.gov The ability to generate such complex polycyclic systems from a relatively simple starting material highlights the strategic importance of this substituted indole carbaldehyde in natural product synthesis and medicinal chemistry.

Development of Diverse Heterocyclic Systems and Libraries

The orthogonal reactivity of the aldehyde and bromide functionalities in this compound makes it an ideal substrate for the development of diverse heterocyclic libraries. A single starting material can be elaborated into multiple, structurally distinct scaffolds, which is a key strategy in modern drug discovery.

Research has shown that 4-bromo-1H-indole-3-carbaldehyde is a versatile building block for creating a range of heterocyclic systems through post-Ugi modifications. researchgate.netnih.gov The diversification strategy relies on the distinct reactivity of the functionalities present in the Ugi product.

Palladium Catalysis: The Ugi adducts can undergo a palladium-catalyzed reductive Heck cyclization to produce a library of azepinoindoles. researchgate.net

Gold Catalysis: Alternatively, subjecting the same Ugi adducts to cationic gold catalysis affords tetracyclic spiroindolines, a completely different and highly complex molecular architecture. researchgate.net

Crucially, the aryl bromide moiety is often retained in the final heterocyclic products. researchgate.netnih.gov This bromine atom serves as a valuable functional handle for late-stage diversification. It allows for the introduction of a wide range of substituents via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.net This capability enables the rapid generation of a library of analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

| Starting Intermediate | Key Catalyst/Reagent | Reaction Type | Resulting Heterocyclic Core | Potential for Further Diversification |

|---|---|---|---|---|

| Ugi Adduct | Palladium Catalyst | Reductive Heck Cyclization | Azepino[3,4,5-cd]indole | Suzuki/Sonogashira coupling at C4-Bromo position |

| Ugi Adduct | Cationic Gold Catalyst | Cyclization/Spirocyclization | Tetracyclic Spiroindoline | Suzuki/Sonogashira coupling at C4-Bromo position |

Precursor for Functional Materials and Advanced Molecular Architectures

Beyond its use in medicinal chemistry, the indole-3-carbaldehyde scaffold is a precursor for functional organic materials. The electron-rich indole nucleus combined with the electron-withdrawing aldehyde group imparts interesting photophysical and electronic properties that can be exploited in materials science. Indole-3-carboxaldehyde has been used to form multifunctional silica (B1680970) nano-vehicles and magnetic nanoparticles through Schiff base condensation. sigmaaldrich.com

The specific substitution pattern of this compound offers opportunities to fine-tune the properties of such materials. The N-methyl group enhances solubility and stability, while the electron-withdrawing bromine atom can modulate the electronic energy levels (HOMO/LUMO) and promote specific intermolecular interactions, such as halogen bonding, in the solid state. These features make it a promising precursor for the design of chromophores, sensors, and components for organic electronics where precise control over molecular architecture and electronic properties is essential.

Design and Synthesis of Novel Ligands and Catalysts

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are one of the most important classes of ligands in coordination chemistry. The resulting imine (-C=N-) group is an excellent coordinating site for a wide variety of metal ions. Indole-3-carbaldehydes are frequently used as the aldehyde component in the synthesis of novel Schiff base ligands. researchgate.netnih.gov

This compound is an ideal precursor for this purpose. The aldehyde group readily reacts with a diverse range of primary amines (aliphatic, aromatic, or heterocyclic) to generate a library of bidentate or polydentate Schiff base ligands. researchgate.net The steric and electronic properties of these ligands, and consequently the catalytic activity and stability of their metal complexes, can be systematically tuned. researchgate.net The N-methyl group prevents competing N-H reactivity, while the 4-bromo substituent can influence the Lewis acidity of the coordinated metal center through electronic effects or be used to anchor the complex to a support. The resulting metal complexes have potential applications in various areas of catalysis.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Condensation | Indole-based Schiff Base Ligand | Tunable steric/electronic properties; Metal coordinating imine group |

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for Derivatization

A primary focus of future research will be the development of advanced catalytic systems to functionalize the 4-Bromo-1-methyl-1H-indole-3-carbaldehyde core. While methods like palladium-catalyzed C-H functionalization have been established for indole (B1671886) derivatives, there is a continuous need for catalysts that offer higher efficiency, broader substrate scope, and improved selectivity. nih.govnih.gov

Future catalytic systems are expected to enable precise modifications at specific positions of the indole ring, leveraging the existing bromo and aldehyde functionalities as directing groups or reaction handles. For instance, research into novel palladium, copper, or rhodium catalysts could lead to more effective cross-coupling reactions at the C4-position, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups. nih.gov Furthermore, the development of catalysts for the selective transformation of the aldehyde group, such as asymmetric catalysis for the synthesis of chiral alcohols or amines, will be crucial for accessing a wider range of biologically active molecules.

Table 1: Potential Catalytic Derivatizations of this compound

| Reaction Type | Target Position | Potential Catalyst Class | Desired Outcome |

| Cross-Coupling | C4 (C-Br bond) | Palladium, Nickel, Copper | Introduction of new C-C or C-heteroatom bonds |

| C-H Activation | C2, C5, C6, C7 | Palladium, Rhodium, Iridium | Direct functionalization of otherwise inert C-H bonds |

| Asymmetric Aldehyde Addition | C3 (CHO group) | Chiral Lewis Acids, Organocatalysts | Enantioselective synthesis of alcohols or other adducts |

| Reductive Amination | C3 (CHO group) | Transition Metal or Organocatalysts | Synthesis of diverse secondary and tertiary amines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives into continuous flow and automated synthesis platforms represents a significant leap forward in chemical manufacturing. mdpi.comnih.govnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.comnih.govresearchgate.net

Future research will likely focus on adapting and optimizing multi-step syntheses of complex indole derivatives within fully automated systems. nih.govmerckmillipore.comacs.org This involves the development of robust, solid-supported catalysts and reagents that are compatible with flow reactors, as well as in-line purification and analysis techniques to monitor reactions in real-time. uc.pt Such automated platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks, significantly reducing the time from molecular design to the synthesis of testable quantities of new compounds. merckmillipore.comyoutube.comucla.edu

Exploration of Unprecedented Reactivity Pathways and Transformations

Beyond established synthetic methods, future research will delve into novel reactivity pathways to access unprecedented molecular architectures from this compound. One promising area is the use of photoredox catalysis, which utilizes visible light to initiate reactions under mild conditions. nih.govresearchgate.netacs.org This can enable unique transformations that are not accessible through traditional thermal methods, such as radical-mediated additions to the indole core or novel cyclization reactions. researchgate.netacs.org

Another area of exploration is the chemistry of indolynes, highly reactive intermediates that can be generated from halogenated indoles. nih.govacs.org By generating the corresponding 4,5-indolyne from this compound, researchers could explore a range of nucleophilic addition and cycloaddition reactions to create highly substituted indole derivatives with novel substitution patterns. nih.govacs.org Additionally, the exploration of multicomponent reactions, where three or more reactants combine in a single step, will continue to be a powerful strategy for rapidly building molecular complexity from simple indole precursors.

Advancements in Sustainable and Economically Viable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, and future research on this compound will prioritize sustainability and economic viability. nih.govacs.org This includes the development of synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and reagents. acs.org

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the way indole derivatives are developed. nih.govbeilstein-journals.orgsemanticscholar.org Density Functional Theory (DFT) calculations are becoming increasingly powerful for elucidating reaction mechanisms, predicting the regioselectivity and stereoselectivity of reactions, and understanding the electronic properties of molecules like this compound. researchgate.netcopernicus.orgacs.orgresearchgate.netnih.govacs.org This predictive power allows chemists to design more effective experiments and target specific outcomes with greater precision. researchgate.netacs.org

Furthermore, the application of machine learning (ML) is an emerging trend in chemical synthesis. nih.govbeilstein-journals.orgsemanticscholar.orgfrancis-press.comfrancis-press.com ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, identify promising starting materials, and even suggest novel synthetic routes. nih.govbeilstein-journals.orgfrancis-press.comfrancis-press.com By combining high-throughput automated synthesis with machine learning, researchers can create closed-loop systems that autonomously design, execute, and optimize chemical reactions, dramatically accelerating the pace of discovery in indole chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 4-bromo-1H-indole-3-carbaldehyde at the 1-position using methylating agents like methyl iodide under basic conditions (e.g., NaH/DMF). Optimization includes varying solvents (DMF, THF), reaction temperatures (0–25°C), and monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., methyl group at N1, aldehyde at C3).

- X-ray crystallography : Resolve crystal packing and confirm molecular geometry. Use SHELXL for refinement, especially for handling potential twinning or disorder .

- Mass spectrometry : HRMS validates molecular weight and bromine isotopic patterns .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (aldehyde and bromo groups are reactive/toxic).

- Ventilation : Use fume hoods due to volatile byproducts.

- First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How does the bromine substituent influence electrophilic substitution reactions in this indole derivative?

- Methodological Answer : The bromine at C4 acts as a deactivating group, directing further electrophilic substitutions (e.g., nitration, halogenation) to C5 or C6. Comparative studies with iodo/chloro analogs show bromine’s moderate leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic studies under Pd catalysis (e.g., Pd(PPh)) can quantify reactivity differences .

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?

- Methodological Answer : Challenges include disorder in the methyl or aldehyde groups and twinning. SHELXL refines these using restraints (e.g., DELU, SIMU) and twin-law matrices. High-resolution data (≤1.0 Å) improves model accuracy. For hydrogen bonding analysis, graph set theory (Etter’s approach) identifies motifs like chains .

Q. How can this compound serve as a precursor for bioactive indole derivatives?

- Methodological Answer :

- Aldehyde modification : Condense with amines/thiosemicarbazides to form Schiff bases (e.g., thiosemicarbazones for antimicrobial studies) .

- Bromo substitution : Perform Pd-catalyzed couplings (e.g., with aryl boronic acids) to introduce pharmacophores.

- Methyl group stability : Assess metabolic resistance via in vitro assays (e.g., liver microsomes) .

Q. What strategies mitigate polymorphism during crystallization for consistent solid-state studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.